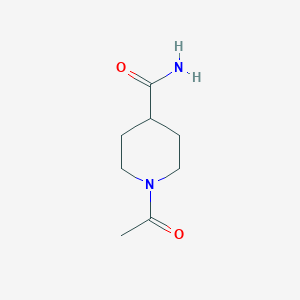

1-Acetylpiperidine-4-carboxamide

Description

Contextualization within Nitrogen Heterocycle Chemistry and Piperidine (B6355638) Derivatives

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. These structures are fundamental in medicinal chemistry. smolecule.comcymitquimica.com Among these, piperidine, a six-membered nitrogen-containing heterocycle, is a common scaffold found in numerous biologically active molecules. smolecule.com

1-Acetylpiperidine-4-carboxamide is a derivative of piperidine. Specifically, it is an N-acylpiperidine where an acetyl group is attached to the nitrogen atom of the piperidine ring, and a carboxamide group is at the 4-position. nih.gov The presence of the piperidine ring is significant as it is a structural motif in many pharmaceuticals, including those with anticonvulsant, antifungal, and antihistamine properties. smolecule.com

Significance of the 1-Acetylpiperidine-4-carboxamide Scaffold as a Research Intermediate and Chemical Motif

The 1-acetylpiperidine-4-carboxamide scaffold serves as a vital building block in the synthesis of more complex molecules. evitachem.comsmolecule.com Its structure, featuring both an acetyl and a carboxamide group, allows for various chemical modifications. For instance, the amide bond can be hydrolyzed under acidic or basic conditions, and the piperidine nitrogen can undergo further reactions. smolecule.com

This versatility makes it a key intermediate in the synthesis of a range of compounds, including:

Triazole derivatives sigmaaldrich.com

Antiproliferative agents sigmaaldrich.com

CDK inhibitors sigmaaldrich.com

CCR5 antagonists for potential HIV treatment sigmaaldrich.comresearchgate.net

Neurokinin-1 (NK1) antagonists sigmaaldrich.combiosynth.com

The acetyl group in the structure can enhance metabolic stability by protecting the amine from oxidative degradation.

Overview of Current Research Trajectories and Academic Interest

Current research on 1-acetylpiperidine-4-carboxamide and its derivatives is diverse. One major area of focus is its application in medicinal chemistry, particularly in the development of new therapeutic agents. For example, derivatives of piperidine-4-carboxamide have been investigated as potent CCR5 antagonists, which could play a role in anti-HIV-1 therapies. researchgate.netresearchgate.net

Furthermore, research has explored the use of this scaffold in creating compounds with potential anti-inflammatory and antipsychotic effects. biosynth.com The ability of derivatives to act as enzyme inhibitors and bind to specific receptors makes them attractive candidates for drug discovery. The structural framework of 1-acetylpiperidine-4-carboxamide continues to be a valuable platform for synthesizing novel compounds with a wide range of potential biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H14N2O2 | accelachem.com |

| Molecular Weight | 170.21 g/mol | accelachem.com |

| Melting Point | 180-184 °C | sigmaaldrich.comlookchem.com |

| Appearance | White crystalline solid | lookchem.com |

| CAS Number | 530120-27-5 | accelachem.comchemicalbook.com |

Synthesis of 1-Acetylpiperidine-4-carboxamide

A common method for synthesizing 1-acetylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxamide with acetic anhydride (B1165640). chemicalbook.com In this process, triethylamine (B128534) is often used as a base in a solvent like dichloromethane. chemicalbook.com The reaction is typically initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature, where it is stirred for several hours. chemicalbook.com The resulting product, 1-acetylpiperidine-4-carboxamide, precipitates as a white solid and can be collected by filtration. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-acetylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZYRRPOEASODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530120-27-5 | |

| Record name | 1-acetylpiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Acetylpiperidine 4 Carboxamide and Its Analogues

Optimization of Established Synthetic Routes to 1-Acetylpiperidine-4-carboxamide

The refinement of existing synthetic pathways to 1-acetylpiperidine-4-carboxamide is crucial for improving efficiency, yield, and sustainability. A common and direct approach involves the acetylation of piperidine-4-carboxamide. For instance, a quantitative yield of 1-acetylpiperidine-4-carboxamide has been achieved by reacting piperidine-4-carboxamide with acetic anhydride (B1165640) in the presence of triethylamine (B128534) in dichloromethane. chemicalbook.com The reaction proceeds at a low temperature initially and is then allowed to warm to room temperature. chemicalbook.com

Another established route begins with the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride to form 1-acetylpiperidine-4-carboxylic acid. This intermediate is then converted to its acid chloride using thionyl chloride, which subsequently undergoes amidation to yield the target carboxamide. unipi.it

Regioselective and Stereoselective Synthesis Strategies for Piperidine-4-carboxamide Scaffolds

The precise control of substituent placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in the synthesis of complex piperidine-4-carboxamide analogues. Various strategies have been developed to achieve this control.

Dieckmann cyclizations of appropriately substituted N-protected amino esters offer a flexible route to variously substituted piperidine-2,4-diones, which can serve as precursors to 4-carboxamide derivatives. researchgate.net This method allows for the synthesis of piperidines with substituents at various positions without the need for an N-protective group. researchgate.net Furthermore, enantioselective versions of this reaction have been developed using chiral auxiliaries. researchgate.net

The nitro-Mannich reaction provides another powerful tool for the asymmetric synthesis of piperidines. mdpi.com Diastereoselective reductive cyclization of amino acetals, prepared through the nitro-Mannich reaction, allows for the control of stereochemistry which is maintained during the cyclization step. mdpi.com Additionally, gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with excellent diastereoselectivity, which can be further functionalized. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies for Piperidine (B6355638) Scaffolds

| Method | Key Features | Stereocontrol | Precursors |

| Dieckmann Cyclization | Flexible route to substituted piperidine-2,4-diones. researchgate.net | Can be enantioselective with chiral auxiliaries. researchgate.net | N-protected amino esters. researchgate.net |

| Nitro-Mannich Reaction | Diastereoselective reductive cyclization. mdpi.com | Stereochemistry controlled in the initial Mannich reaction. mdpi.com | Functionalized acetals and imines. mdpi.com |

| Gold-Catalyzed Cyclization | One-pot synthesis of piperidin-4-ols. nih.gov | Excellent diastereoselectivity. nih.gov | N-homopropargyl amides. nih.gov |

Sustainable and Green Chemistry Approaches in 1-Acetylpiperidine-4-carboxamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. acs.org In the context of 1-acetylpiperidine-4-carboxamide, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild and sustainable conditions. rsc.org While specific examples for the direct synthesis of 1-acetylpiperidine-4-carboxamide are emerging, the broader application of enzymes in synthesizing chiral piperidines is well-established. acs.orgresearchgate.net For instance, a chemo-enzymatic approach involving an amine oxidase/ene imine reductase cascade has been used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. acs.org

The use of water as a solvent is another key aspect of green chemistry. researchgate.net Multicomponent reactions catalyzed by environmentally benign catalysts like ceric ammonium (B1175870) nitrate (B79036) in aqueous media represent a step towards more sustainable synthetic protocols for related heterocyclic structures. researchgate.net

Novel Catalytic Transformations for 1-Acetylpiperidine-4-carboxamide Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex molecules, including piperidine derivatives. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional synthetic routes.

Transition Metal-Catalyzed Amidation and Acylation Reactions

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used for C-N bond formation, a key step in the synthesis of amides and acylated amines. tandfonline.comacs.org The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for the N-arylation of piperidines. tandfonline.com

Directed C(sp3)–H functionalization is an emerging strategy that allows for the direct introduction of functional groups at specific positions on the piperidine ring. thieme-connect.comresearchgate.net For example, rhodium-catalyzed C–H activation has been used to synthesize spiropiperidine derivatives. acs.org Furthermore, a palladium-on-carbon (Pd-C) catalytic hydrogenation of 4-pyridinecarboxamides in the presence of 1,2-dichloroethane (B1671644) has been developed for the efficient synthesis of 4-piperidinecarboxamide hydrochlorides under mild conditions. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Catalyst System | Reaction Type | Key Advantage |

| Palladium Complexes | Buchwald-Hartwig Amination tandfonline.com | Efficient N-arylation of piperidines. tandfonline.com |

| Rhodium Complexes | C-H Activation/Cyclization acs.org | Synthesis of complex spiropiperidines. acs.org |

| Pd-C / ClCH2CHCl2 | Hydrogenation of Pyridines researchgate.net | Highly efficient under mild conditions. researchgate.net |

Organocatalytic and Biocatalytic Methods in the Synthesis of 1-Acetylpiperidine-4-carboxamide Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, and biocatalysis offer powerful alternatives to metal-based catalysis, often with high levels of stereocontrol and sustainability. rsc.orgucd.ie

A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. ucd.iersc.org This system utilizes a transaminase to generate a reactive imine intermediate, which then undergoes a proline-catalyzed Mannich reaction. ucd.iersc.org This biomimetic approach mimics natural alkaloid biosynthesis. ucd.ie

Enzymatic C-H oxidation is another promising biocatalytic strategy. chemistryviews.org By using specific hydroxylase enzymes, hydroxyl groups can be introduced into piperidine carboxylates, which can then be further functionalized through methods like radical cross-coupling. chemistryviews.org This combination of biocatalysis and modern synthetic methods allows for the modular and enantioselective construction of complex piperidine derivatives. chemistryviews.org

Process Intensification and Scalability Research for 1-Acetylpiperidine-4-carboxamide Production in Academic Settings

Translating a synthetic route from a laboratory scale to a larger, more practical scale presents significant challenges. Process intensification aims to develop safer, more efficient, and more sustainable chemical processes. iict.res.in

For the production of 1-acetylpiperidine-4-carboxamide, scalability research would focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. This includes the selection of robust and recyclable catalysts, as well as the development of continuous flow processes. For instance, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, is highly desirable for industrial applications. researchgate.net

Academic research plays a crucial role in developing these scalable processes. For example, studies on the large-scale synthesis of piperidine derivatives often investigate alternative reagents and conditions to overcome limitations encountered during scale-up, such as poor solubility of reagents. mdpi.com The development of one-pot transformations, where multiple synthetic steps are carried out in a single reactor, is another key area of research for improving process efficiency. researchgate.netresearchgate.net

Strategic Derivatization and Structure Activity Relationship Sar Studies of 1 Acetylpiperidine 4 Carboxamide

Systematic Structural Modifications of the 1-Acetylpiperidine (B1204225) Moiety

The 1-acetylpiperidine moiety is a common scaffold in medicinal chemistry, offering multiple points for modification to enhance a compound's pharmacological profile. nih.govbiomedres.us The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structure that can be tailored for optimal interaction with biological targets. unipd.it

Exploration of Substituent Effects on the Piperidine Ring and Carboxamide Linkage

The introduction of various substituents to the piperidine ring of 1-acetylpiperidine-4-carboxamide derivatives can significantly impact their biological activity. For instance, in the development of CCR5 antagonists for anti-HIV-1 agents, the replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a new series of potent antagonists. researchgate.net Further introduction of small, hydrophobic substituents on a central phenyl ring increased binding affinity. researchgate.net

Research on monoacylglycerol lipase (B570770) (MAGL) inhibitors has also demonstrated the importance of substitutions. The addition of a second fluorine atom to the phenolic ring of a benzoylpiperidine derivative, in the para position to the amide moiety, resulted in a 2.6-fold increase in inhibitory potency. unipi.it Conversely, other modifications to the phenolic portion, such as substitution with different groups or the inclusion of a pyridine (B92270) ring, were detrimental to the inhibition activity. unipi.it

The nature of the linkage between the piperidine core and other parts of the molecule is also crucial. In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, extending the molecule via an amine bond was detrimental to activity, while extension via an amide bond was much more promising. mdpi.com

The following table summarizes the effects of various substituents on the activity of 1-acetylpiperidine-4-carboxamide derivatives in different therapeutic areas:

| Target | Parent Compound Moiety | Modification | Resulting Activity |

| CCR5 | 5-oxopyrrolidin-3-yl | Replaced with 1-acetylpiperidin-4-yl | Potent antagonism researchgate.net |

| CCR5 | 1-acetylpiperidin-4-yl with central phenyl ring | Addition of small hydrophobic substituents | Increased binding affinity researchgate.net |

| MAGL | Benzoylpiperidine derivative with one fluorine | Addition of a second fluorine atom para to the amide | 2.6-fold increase in potency unipi.it |

| MAGL | Benzoylpiperidine derivative | Substitution with other groups or a pyridine ring | Decreased inhibitory activity unipi.it |

| 17β-HSD Type 3 | Amine-linked extended analogue | - | Detrimental to activity mdpi.com |

| 17β-HSD Type 3 | Amide-linked extended analogue | - | Promising activity mdpi.com |

Conformational Analysis of 1-Acetylpiperidine-4-carboxamide Derivatives

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. The piperidine ring in 1-acetylpiperidine-4-carboxamide and its derivatives typically adopts a chair conformation. However, the presence of substituents can introduce steric strain, leading to alterations in dihedral angles compared to unsubstituted analogues.

For example, in N-trifluoroacetyl-2-methoxy-4-substituted piperidines, the trans isomers consistently exhibit chair conformations. researchgate.net In contrast, the cis 4-t-butyl analogue exists as a flexible twist conformation, while the cis 4-methyl derivative adopts a significantly distorted chair form. researchgate.net These conformational changes are significant as twist-boat forms of cyclic imino acids are considered to be inducers of β-bends in synthetic peptides. researchgate.net

The rigid, bicyclic systems that can be formed from piperidine derivatives impose significant conformational constraints, which in turn influence their reactivity. Molecular modeling studies are often employed to predict the preferred conformation and how it might interact with a target receptor. unipd.itresearchgate.net

Variations at the Carboxamide Functionality of 1-Acetylpiperidine-4-carboxamide

The carboxamide group is a key functional group in many biologically active molecules, capable of participating in important hydrogen bonding interactions. drughunter.com Modifications to this group can profoundly affect a molecule's properties.

Isosteric Replacements and Bioisosterism in Carboxamide Derivatives

Isosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in drug design. nih.gov For carboxamides, five-membered ring heterocycles are well-established bioisosteres. acs.org

In the development of CSNK2 inhibitors, replacing an acetamide (B32628) with a 1,2,4-triazol-4-yl group successfully improved the activity against CSNK2A2 four-fold. acs.org This isosteric replacement was shown to maintain key hydrogen bonds with the target enzyme. acs.org Other heterocyclic replacements, such as oxadiazole, thiazole, thiadiazole, and tetrazoles, were only weakly active, suggesting that the 1,2,4-triazole (B32235) is a particularly suitable amide bioisostere in this context. acs.org

The following table provides examples of isosteric replacements for the carboxamide group and their impact on activity:

| Original Group | Isosteric Replacement | Target | Outcome |

| Acetamide | 1,2,4-Triazol-4-yl | CSNK2A2 | 4-fold improvement in activity acs.org |

| Carboxamide | Oxadiazole, Thiazole, Thiadiazole, Tetrazoles | CSNK2A2 | Weakly active acs.org |

| Carboxamide | Pyridine, Pyrazine | CSNK2A2 | Unfavorable acs.org |

Impact of Amide Bond Modifications on Molecular Interactions

Modifying the amide bond itself can provide valuable insights into its role in molecular interactions. Alkylation of the amide nitrogen, for example, can help determine if the NH group acts as a hydrogen-bond donor in enzyme-inhibitor interactions. mdpi.com

In studies on 17β-hydroxysteroid dehydrogenase type 3 inhibitors, the synthesis of an analogue where the NH of the amide was substituted with an ethyl group was undertaken to investigate the effects of the amide bond on enzyme binding. mdpi.com Similarly, the introduction of an N-acetyl group on a benzylamine (B48309) linker led to an inactive compound, highlighting the sensitivity of the target to modifications at this position. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

SAR and QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. science.gov These studies help in the rational design of more potent and selective drugs. koreascience.krnih.gov

For a series of piperidine-4-carboxamide derivatives acting as CCR5 antagonists, 3D-QSAR models (CoMFA and CoMSIA) were developed. koreascience.kr The CoMFA model indicated that both steric and electrostatic fields contribute almost equally to the model's predictive power. koreascience.kr The CoMSIA model, which showed slightly better predictive ability, highlighted the greater impact of the electrostatic field over the H-bond acceptor field. koreascience.kr These models provide a detailed understanding of the structural features influencing the biological activity towards the CCR5 receptor. koreascience.kr

Similarly, for a series of chalcone (B49325) derivatives with antibacterial activity, QSAR models were developed to predict their efficacy. researchgate.net The selection of training and test sets for these models is a critical step to ensure their predictive power. researchgate.net

The following table summarizes key findings from QSAR studies on piperidine-4-carboxamide derivatives:

| Study Type | Compound Series | Key Findings |

| 3D-QSAR (CoMFA/CoMSIA) | Piperidine-4-carboxamide CCR5 antagonists | Both steric and electrostatic fields are important for activity; the electrostatic field has a slightly greater impact. koreascience.kr |

| QSAR | Chalcone derivatives | Developed predictive models for antibacterial activity. researchgate.net |

Elucidation of Key Pharmacophoric Features for 1-Acetylpiperidine-4-carboxamide Analogues

The exploration of 1-acetylpiperidine-4-carboxamide analogues has revealed several key pharmacophoric features crucial for their biological activity. A general consensus from various studies is that the 1-acetylpiperidine moiety plays a significant role in anchoring the molecule within the binding pocket of its target protein. bath.ac.uk The acetyl group, in particular, is often essential for potent activity. researchgate.net

SAR studies have systematically investigated the impact of modifications at different positions of the piperidine ring and the carboxamide functionality. For instance, in the context of CCR5 antagonists for anti-HIV-1 agents, replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to a novel series of potent antagonists. researchgate.net Further optimization through the introduction of small hydrophobic substituents on a central phenyl ring increased binding affinity, yielding compounds with low to sub-nanomolar potency. researchgate.netresearchgate.net This highlights the importance of the substitution pattern on ancillary groups attached to the core scaffold.

In another study focusing on soluble epoxide hydrolase (sEH) inhibitors, N-acyl and N-sulfonyl substitutions of the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core, which contains a related piperidine carboxamide substructure, yielded multiple highly potent inhibitors. nih.gov The ability to introduce a basic nitrogen to allow for salt formulation was also demonstrated, which can be advantageous for drug development. nih.gov Furthermore, the sulfonamide group was identified as a viable isosteric replacement for the amide, offering comparable potency and potentially different pharmacokinetic properties. nih.gov

Computational docking and pharmacophore modeling have been instrumental in rationalizing these observations. bath.ac.uk For P2Y14 receptor antagonists, docking studies of analogues have helped to visualize the binding mode, suggesting that the carboxylate moiety of related structures can engage in electrostatic and hydrogen bond interactions with key amino acid residues. nih.gov Similarly, for inhibitors of 17β-hydroxysteroid dehydrogenase type 3, docking studies indicated that the alignment of the molecule within the active site is critical for activity. mdpi.com

The following table summarizes the key pharmacophoric features and the impact of their modification on activity for different targets:

Table 1: Key Pharmacophoric Features of 1-Acetylpiperidine-4-carboxamide Analogues and SAR Insights| Target | Key Pharmacophoric Feature | Modification | Impact on Activity |

|---|---|---|---|

| CCR5 | 1-Acetylpiperidine-4-yl group | Replacement of 5-oxopyrrolidin-3-yl | Discovery of potent antagonists. researchgate.netresearchgate.net |

| CCR5 | Central phenyl ring | Introduction of small hydrophobic substituents | Increased binding affinity. researchgate.netresearchgate.net |

| sEH | Piperidine N-substituent | N-acyl and N-sulfonyl groups | Yielded highly potent inhibitors. nih.gov |

| sEH | Amide group | Isosteric replacement with sulfonamide | Maintained comparable potency. nih.gov |

| P2Y14R | Carboxylate moiety (in related structures) | - | Forms key interactions with receptor. nih.gov |

| 17β-HSD3 | Molecular alignment | Extension of the molecule | Can realign molecule in active site, affecting activity. mdpi.com |

Predictive Modeling of Molecular Activity based on Structural Attributes

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, has been a valuable tool in understanding the relationship between the structural attributes of 1-acetylpiperidine-4-carboxamide analogues and their biological activity. These computational models translate the chemical structure into numerical descriptors and correlate them with observed activity, enabling the prediction of potency for novel, unsynthesized compounds.

For a series of piperidine-4-carboxamide derivatives acting as CCR5 antagonists, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. koreascience.kr These models demonstrated good statistical significance and predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). koreascience.kr The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, and other fields are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. koreascience.kr

Hologram QSAR (HQSAR), a 2D QSAR method that does not require molecular alignment, has also been applied to this class of compounds. koreascience.kr The successful development of HQSAR models further validates the structural requirements for activity identified by 3D-QSAR methods. koreascience.kr The combination of these modeling techniques provides a comprehensive understanding of the SAR for this series of CCR5 antagonists. koreascience.kr

In the context of P2Y14 receptor antagonists, homology modeling has been employed to build a model of the receptor, which is then used for docking studies of the ligands. nih.gov This approach helps to predict the binding mode of the antagonists and identify key interactions with the receptor, providing a structural basis for the observed SAR. nih.gov For instance, the docking pose of a piperidine-bearing analogue revealed that the carboxylate moiety is involved in electrostatic and hydrogen bond interactions with specific lysine (B10760008) and tyrosine residues in the binding pocket. nih.gov

The following table presents a summary of predictive modeling studies on 1-acetylpiperidine-4-carboxamide analogues:

Table 2: Predictive Modeling of 1-Acetylpiperidine-4-carboxamide Analogues| Target | Modeling Technique | Key Findings |

|---|---|---|

| CCR5 | 3D-QSAR (CoMFA, CoMSIA) | Developed models with good predictive power; identified favorable steric and electrostatic regions for activity. koreascience.kr |

| CCR5 | HQSAR | Validated structural requirements for activity without the need for molecular alignment. koreascience.kr |

| P2Y14R | Homology Modeling and Docking | Predicted binding modes and identified key interactions with receptor residues. nih.gov |

Design and Synthesis of Focused Libraries of 1-Acetylpiperidine-4-carboxamide Analogues

The design and synthesis of focused libraries of 1-acetylpiperidine-4-carboxamide analogues have been a key strategy for exploring the chemical space around this scaffold and for optimizing lead compounds. These libraries are typically designed based on insights from SAR studies and predictive modeling, with the aim of systematically varying substituents at key positions to improve biological activity and other drug-like properties.

A common synthetic approach involves the coupling of 1-acetylpiperidine-4-carboxylic acid with a diverse range of amines or anilines. mdpi.com This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. acs.orgunimi.it The subsequent amide bond formation with the desired amine, often in the presence of a base such as triethylamine (B128534), provides the target carboxamide analogues. mdpi.com

For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, 1-acetylpiperidine-4-carbonyl chloride was reacted with various amine intermediates to generate a library of extended analogues. mdpi.com Similarly, for the synthesis of sEH inhibitors, a key piperidine intermediate was coupled with a variety of carboxylic acids using a peptide coupling reagent like EDCI to produce a series of N-acyl compounds. nih.govucanr.edu

Solid-phase synthesis has also been employed for the efficient generation of libraries of related piperidine-containing compounds, allowing for the rapid optimization of inhibitors. nih.govucanr.edu This combinatorial approach facilitates the exploration of a wide range of substituents in a time-efficient manner.

The synthesis of a focused library of piperidine-4-carboxamide derivatives as CCR5 antagonists involved the replacement of a 5-oxopyrrolidin-3-yl fragment in a lead structure with the 1-acetylpiperidin-4-yl group. researchgate.net This strategic modification, followed by the introduction of various substituents on a central phenyl ring, led to the discovery of highly potent compounds. researchgate.net

The following table provides examples of synthetic strategies used to generate focused libraries of 1-acetylpiperidine-4-carboxamide analogues:

Table 3: Synthesis of Focused Libraries of 1-Acetylpiperidine-4-carboxamide Analogues| Synthetic Strategy | Reagents and Conditions | Application |

|---|---|---|

| Amide coupling via acid chloride | 1. Thionyl chloride or oxalyl chloride2. Amine, triethylamine | Synthesis of inhibitors for 17β-HSD3. mdpi.comacs.orgunimi.it |

| Peptide coupling | Carboxylic acid, EDCI, DMAP | Synthesis of N-acyl piperidine sEH inhibitors. nih.govucanr.edu |

| Strategic fragment replacement | Replacement of a key structural motif | Discovery of novel CCR5 antagonists. researchgate.net |

Mechanistic Investigations of 1 Acetylpiperidine 4 Carboxamide Interactions with Biological Systems in Vitro/preclinical Research Focus

Molecular Docking and Computational Ligand-Target Interaction Analysis of 1-Acetylpiperidine-4-carboxamide

Computational methods such as molecular docking and molecular dynamics simulations are pivotal in the early stages of drug discovery to predict how a ligand like 1-acetylpiperidine-4-carboxamide might bind to a protein target. These in silico techniques provide insights into the binding mode, affinity, and the dynamic nature of the interaction, guiding the synthesis and evaluation of more potent and selective analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. unipi.it For derivatives of 1-acetylpiperidine-4-carboxamide, docking studies have been instrumental in predicting binding affinities and modes with various protein targets. unipi.itnih.gov

For instance, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, a docking procedure using AUTODOCK 4.2 was employed to predict the potential binding mode of a promising benzoylpiperidine derivative, which incorporates the 1-acetylpiperidine-4-carboxamide scaffold. unipi.it These calculations helped to confirm the general binding disposition that guided the structure-based optimization of this class of compounds. unipi.it Similarly, docking studies on piperidine-4-carboxamide derivatives have been used to predict binding to the µ-opioid receptor.

Chimeric molecules incorporating a 1-acetylpiperidine-4-carboxamide linker have been designed to target the HIV-1 envelope protein gp120 and the host cell coreceptor CCR5. nih.gov Docking of a CCR5 inhibitor component, LJC240, onto the CCR5 receptor yielded a stable, low-energy pose with a calculated receptor-ligand interaction energy of approximately -27.1 kcal/mol. nih.gov Such studies are crucial for understanding how these molecules can bridge the virus-cell interface. nih.govresearchgate.net

The table below summarizes findings from molecular docking studies on various analogues containing the 1-acetylpiperidine-4-carboxamide core.

| Compound Class/Analogue | Protein Target | Key Findings from Docking Studies |

| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Predicted the binding mode within the catalytic site, guiding structure-based optimization. unipi.it |

| Piperidine-4-carboxamide Derivatives | µ-Opioid Receptor | Showed affinity for the receptor, although structural optimization was needed for selectivity. |

| LJC240 (CCR5 inhibitor component) | C-C Chemokine Receptor type 5 (CCR5) | Predicted a stable, low-energy binding pose with significant interaction energy (-27.1 kcal/mol). nih.gov |

| Thiazole Derivatives | Carbonic Anhydrase Isoforms | Computational docking is suggested to validate binding modes to these target proteins. |

| NS9283 Analogues | α4β2 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Confirmed the binding of analogues at the α4-α4 intersubunit interface. unimi.it |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of key interactions, and the role of solvent molecules. unipi.itunimi.it

For a promising monoacylglycerol lipase (MAGL) inhibitor derived from 1-acetylpiperidine-4-carboxylic acid, MD simulations were performed using AMBER 16. unipi.it These simulations showed that the ligand slightly adjusted its binding conformation within the MAGL catalytic site over a 200 ns simulation, allowing it to establish multiple hydrophobic interactions. unipi.it Furthermore, the MM-GBSA method was used to estimate the ligand-protein binding energy from the MD trajectory, providing a quantitative measure of binding affinity. unipi.it In another study, MD simulations of a related triazole-containing piperidine (B6355638) carboxamide revealed a stable chair conformation for the piperidine moiety. vulcanchem.com

MD simulations have also been crucial in studying the interaction of NS9283 analogues with the α4β2 nicotinic acetylcholine receptor. unimi.it By running replica exchange simulations, researchers identified the major binding clusters and key interactions with residues important for the potentiating effect of these compounds. unimi.it These computational studies help to rationalize the structure-activity relationships observed in functional assays. unimi.it

Biochemical and Biophysical Characterization of 1-Acetylpiperidine-4-carboxamide Binding

Following computational predictions, biochemical and biophysical assays are essential to experimentally validate and characterize the binding of 1-acetylpiperidine-4-carboxamide and its analogues to their biological targets. These assays provide quantitative data on binding affinity, inhibition mechanisms, and target selectivity.

Enzyme kinetic studies are performed to determine the potency (e.g., IC₅₀ values) and the mechanism of action of inhibitors. For analogues of 1-acetylpiperidine-4-carboxamide, these studies have been critical in characterizing their effects on enzymes like monoacylglycerol lipase (MAGL) and soluble epoxide hydrolase (sEH). unipi.itnih.gov

In a study on second-generation benzoylpiperidine derivatives as MAGL inhibitors, kinetic studies revealed a competitive inhibition mechanism for several compounds, with Kᵢ values ranging from 11 to 37 nM. unipi.it To confirm the reversibility of the binding, dilution tests were performed, which showed that the inhibitory potency was strongly reduced after dilution, a characteristic of reversible inhibitors. unipi.it

Similarly, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, which are structurally related to 1-acetylpiperidine-4-carboxamide, were evaluated against human soluble epoxide hydrolase (sEH). nih.gov These studies identified compounds with high potency, for example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency over its adamantane (B196018) analogue. nih.gov The enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate by Candida antarctica lipase B (CAL B) was shown to follow Michaelis-Menten kinetics. researchgate.net

The table below presents inhibitory activities of some analogues.

| Compound/Analogue | Target Enzyme | Inhibition Data | Mechanism |

| Benzoylpiperidine Derivatives (21a,b & 22a,b) | Monoacylglycerol Lipase (MAGL) | Kᵢ = 11 - 37 nM | Competitive, Reversible unipi.it |

| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea (2) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ (human sEH) = 3.6 ± 0.3 nM | Not specified nih.gov |

| 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (52) | Soluble Epoxide Hydrolase (sEH) | IC₅₀ (human sEH) = 0.5 ± 0.0 nM | Not specified nih.gov |

Receptor ligand binding assays are used to measure the affinity of a compound for a specific receptor. nih.gov These assays are crucial for determining the potency and selectivity of drug candidates. unipi.itunimi.itresearchgate.net Typically, a radiolabeled ligand with known affinity for the receptor is used, and its displacement by the test compound is measured. nih.gov

Analogues of 1-acetylpiperidine-4-carboxamide have been profiled against a range of G protein-coupled receptors (GPCRs). For example, piperidine-4-carboxamide derivatives have been evaluated for their binding affinity to the µ-opioid receptor, with some showing a Kᵢ of 120 nM. In another context, to ensure the selectivity of MAGL inhibitors, binding assays against cannabinoid receptors CB1 and CB2 were performed using [³H]CP55,940 as the radioligand. unipi.it

A series of piperidine-4-carboxamide derivatives were developed as potent CCR5 antagonists, with the lead compound showing an EC₅₀ of 0.59 nM in an antiviral assay against HIV-1. researchgate.net The introduction of small hydrophobic substituents on the central phenyl ring was found to increase the binding affinity. researchgate.net Another class of analogues was tested for their ability to potentiate the response of the (α4)₃(β2)₂ nicotinic acetylcholine receptor, with EC₅₀ values determined through voltage-clamp experiments. unimi.it

The table below summarizes the receptor binding data for several analogues.

| Compound Class/Analogue | Receptor Target | Binding/Activity Data | Selectivity |

| Piperidine-4-carboxamide Derivative | µ-Opioid Receptor | Kᵢ = 120 nM | Optimization required for selectivity. |

| Benzoylpiperidine Derivatives | Cannabinoid Receptors (CB1/CB2) | Tested for off-target binding to ensure selectivity for MAGL. unipi.it | Selective for MAGL over CB1/CB2. unipi.it |

| Piperidine-4-carboxamide Derivative (11f) | CCR5 | EC₅₀ = 0.59 nM (anti-HIV-1 activity) | Potent and selective CCR5 antagonist. researchgate.net |

| NS9283 Analogue (Compound 21) | (α4)₃(β2)₂ nAChR | EC₅₀ = 1.3 µM (Potentiation) | Selectively potentiates the (α4)₃(β2)₂ subtype. unimi.it |

| Phenylpiperidine-4-carboxamide (Compound 11) | CB1 Receptor | Kₑ = 0.44 nM | Highly selective (1600-fold) over CB2 receptor. nih.gov |

Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within a cellular environment. nih.govacs.org These assays bridge the gap between biochemical activity and cellular function.

For benzoylpiperidine-based MAGL inhibitors, cellular activity was confirmed in intact U937 human monocytic cells. unipi.it Furthermore, competitive activity-based protein profiling (ABPP) in mouse brain membranes was used to demonstrate the selectivity of the compounds for MAGL over other serine hydrolases like FAAH and ABHD6. unipi.it These experiments confirmed that the inhibitors engage MAGL in a complex biological system. unipi.it

In the development of selective bromodomain and extra-terminal (BET) bromodomain inhibitors, a lipopolysaccharide (LPS)-stimulated human whole blood (hWB) assay was used to measure cellular target engagement. nih.govacs.org Inhibition of the release of the proinflammatory cytokine MCP-1 served as a key readout, confirming that the compounds could engage BET bromodomains in a cellular context and exert a functional effect. nih.govacs.org For other systems, cellular target engagement for Bruton's tyrosine kinase (BTK) has been assessed using assays that measure the displacement of a fluorescent tracer from the target protein in live cells. biorxiv.org

The table below provides examples of cellular target engagement assays for related compounds.

| Compound Class/Analogue | Target | Model System | Assay Type | Key Finding |

| Benzoylpiperidine Derivatives | MAGL | U937 cells; Mouse brain membranes | Intact cell activity assay; Competitive ABPP | Confirmed cellular activity and selectivity for MAGL. unipi.it |

| Benzimidazole Derivatives | BRD4 BD1 | Human Whole Blood (hWB) | LPS-stimulated MCP-1 release | Demonstrated cellular engagement of BET bromodomains. nih.govacs.org |

| PROTACs | BTK | Live cells | Fluorescent tracer displacement | Quantified target engagement in a cellular environment. biorxiv.org |

| WRN Inhibitors | WRN | HCT-116, RKO, DLD-1 cells | Cell viability assays | Cellular activity supports target engagement. acs.org |

Cellular Pathway Modulation Studies by 1-Acetylpiperidine-4-carboxamide in Model Systems

Investigations into Specific Signaling Cascades

While direct studies on 1-acetylpiperidine-4-carboxamide are limited, the broader class of piperidine-4-carboxamide derivatives has been investigated for its role in modulating specific signaling cascades. A notable area of research is their activity as CCR5 antagonists. The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making it a significant target for antiviral therapies. The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure led to the discovery of a series of potent CCR5 antagonists. nih.govresearchgate.net This suggests that the 1-acetylpiperidine-4-carboxamide moiety can play a crucial role in the binding and inhibition of CCR5, thereby blocking the signaling pathway essential for HIV-1 viral entry.

Derivatives of piperidine are also known to potentially block the effects of prostaglandins (B1171923) through the inhibition of their downstream signaling pathways. researchgate.net This indicates a possible role in modulating inflammatory pathways.

Furthermore, research on 1-acetyl-4-piperidone (B160193), a related compound, suggests it may influence cellular signaling pathways that control cell growth and apoptosis.

Analysis of Gene Expression and Protein Level Changes in Cell Lines

Specific data on the analysis of gene expression and protein level changes in cell lines directly treated with 1-acetylpiperidine-4-carboxamide is not extensively documented in publicly accessible research. However, studies on derivatives provide some context. For instance, in the development of bromodomain and extra-terminal (BET) bromodomain inhibitors, the introduction of a basic amine to a related structure was shown to reduce lipophilicity and improve BRD4 BD1 LipE. acs.org Cellular target engagement was assessed by measuring the inhibition of the inflammatory mediator monocyte chemoattractant protein-1 (MCP-1) secretion in a lipopolysaccharide (LPS)-stimulated human whole blood assay. acs.org This demonstrates that derivatives containing the piperidine moiety can influence the expression and secretion of key inflammatory proteins.

Research on 1-acetyl-4-piperidone has indicated that it can affect gene expression and protein activity, particularly in neuronal cells where it may interact with opioid receptors.

Pharmacokinetic and Pharmacodynamic (PK/PD) Research of 1-Acetylpiperidine-4-carboxamide in Preclinical Species (Focused on Understanding Disposition and Target Modulation)

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data specifically for 1-acetylpiperidine-4-carboxamide in preclinical species is sparse. The available information often pertains to more complex molecules where 1-acetylpiperidine-4-carboxamide or its precursor, 1-acetylpiperidine-4-carboxylic acid, is used as a building block.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

While a complete ADME profile for 1-acetylpiperidine-4-carboxamide is not available, studies on derivatives highlight the pharmacokinetic properties that can be achieved. For instance, a selected piperidine-4-carboxamide derivative, developed as a CCR5 antagonist, demonstrated an acceptable pharmacokinetic profile in dogs. nih.govresearchgate.net Another study on a different series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH) showed substantial improvements in pharmacokinetic parameters in mice compared to earlier inhibitors. ucanr.edu

In a study of Hedgehog pathway inhibitors, a derivative demonstrated a bioavailability of 72% in beagle dogs after oral administration. nih.gov These examples underscore that the piperidine-4-carboxamide scaffold can be incorporated into molecules with favorable "drug-like" properties, including good metabolic stability and oral bioavailability. ontosight.airesearchgate.net

Table 1: Pharmacokinetic Parameters of a Related Piperidine Derivative in Preclinical Species

| Compound/Parameter | Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |

| Hedgehog Pathway Inhibitor (4s) | Beagle Dog | Oral | 1 | 1300 | 7656 | 5.4 | 72 |

Source: nih.gov. Note: This data is for a complex derivative and not 1-Acetylpiperidine-4-carboxamide itself.

Correlation of Exposure with Molecular Target Engagement in Preclinical Systems

Direct studies correlating the exposure of 1-acetylpiperidine-4-carboxamide with molecular target engagement are not found in the available literature. However, research on related, more complex inhibitors provides examples of such correlations. For instance, in the development of BET bromodomain inhibitors, cellular target engagement was confirmed by measuring the inhibition of MCP-1 secretion in human whole blood, although a significant drop-off between biochemical and cellular potency was noted. acs.org

In studies of MDM2 inhibitors, a single oral dose of derivative compounds in a xenograft tumor model led to strong p53 activation and induction of apoptosis, demonstrating target engagement in vivo. nih.gov These studies highlight the methodologies used to establish a link between the concentration of a drug and its effect on its intended molecular target in a preclinical setting.

Applications of 1 Acetylpiperidine 4 Carboxamide As a Chemical Probe and Research Tool

Development of 1-Acetylpiperidine-4-carboxamide-Based Affinity Probes for Target Identification

The structural motif of 1-acetylpiperidine-4-carboxamide serves as a valuable scaffold in the development of chemical probes designed for specific biological targets. Its utility is demonstrated in the creation of molecules that can selectively bind to proteins and disrupt their interactions, thereby helping to identify and validate new therapeutic targets.

One significant application is in the development of molecules that interfere with the signaling pathway of the ABL kinase. Constitutively active BCR-ABL kinase fusions are known causes of hematopoietic cancers like chronic myelogenous leukemia (CML). plos.org Researchers have identified N-acetyl piperidine (B6355638) 4-carboxamides as one of the structural classes capable of disrupting the interaction between the ABL kinase and its positive regulator, RIN1. plos.org By blocking this interaction, these compounds can decrease the kinase activity of BCR-ABL1, presenting a mechanism of action that is distinct from direct kinase inhibition. plos.org In a high-throughput screen, four structurally similar acyl piperidine carboxamides were identified as lead compounds that significantly disrupt RIN1-ABL signaling. plos.org

Another area of application is in the creation of antagonists for the CCR5 receptor, a critical co-receptor for HIV-1 entry into host cells. In an effort to discover potent CCR5 antagonists, researchers replaced a 5-oxopyrrolidin-3-yl fragment in a lead structure with a 1-acetylpiperidin-4-yl group. researchgate.net This modification led to a new series of potent antagonists. Further optimization resulted in the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (also known as TAK-220), a compound with high affinity for the CCR5 receptor and potent anti-HIV-1 activity. researchgate.netresearchgate.net

Furthermore, the 1-acetylpiperidine (B1204225) core is used as a building block in the synthesis of chemical probes for epigenetic targets. For instance, 1-acetylpiperidine-4-carboxylic acid is a reactant used in the synthesis of selective inhibitors of the BET (bromodomain and extra-terminal) family of proteins, which are key regulators of gene expression. sigmaaldrich.comacs.org The development of such probes allows for the detailed study of epigenetic control mechanisms in diseases like cancer and inflammation. acs.org

| Lead Compound Class | Target Interaction/Receptor | Research Goal | Key Findings | Reference |

| N-acyl piperidine-4-carboxamides | ABL-RIN1 Signaling | Disrupting a positive regulatory interaction in CML | Identified five lead compounds, four of which were acyl piperidine carboxamides, that decrease MAPK1/3 phosphorylation. | plos.org |

| Piperidine-4-carboxamide Derivatives | CCR5 Receptor | Development of anti-HIV-1 agents | Replacement with a 1-acetylpiperidin-4-yl group led to potent CCR5 antagonists with excellent antiviral activity. | researchgate.net |

| Benzimidazole Series | BET Bromodomains (BD1) | Development of a domain-selective chemical probe | Utilized 1-acetylpiperidine-4-carboxylic acid in the synthesis pathway to create a selective BET BD1 inhibitor. | acs.org |

Use in Chemical Genetics and Phenotypic Screening Methodologies

1-Acetylpiperidine-4-carboxamide and its derivatives are valuable tools in the fields of chemical genetics and phenotypic screening. These approaches use small molecules to perturb biological systems in a systematic way, allowing researchers to link specific compounds to cellular phenotypes and, ultimately, to the function of particular genes or pathways.

In the effort to find disruptors of the ABL-RIN1 signaling pathway, a phenotypic screen using the CML cell line K562 was employed. plos.org This cell-based assay measured the phosphorylation of MAPK1/3, a downstream indicator of RIN1-dependent BCR-ABL1 signaling. plos.org The screen successfully identified five lead compounds, including four N-acetyl piperidine 4-carboxamides, that significantly decreased this phosphorylation and also reduced K562 cell proliferation in a dose-dependent manner. plos.org This demonstrates the use of a phenotypic outcome (cell signaling and proliferation) to identify active compounds without a priori knowledge of their direct molecular target.

Similarly, the discovery of piperidine-4-carboxamide derivatives as anti-HIV-1 agents involved screening for a specific phenotype: the inhibition of viral replication. The lead compound containing the 1-acetylpiperidin-4-yl group, 11f, showed excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells. researchgate.net This type of whole-organism or cell-based phenotypic screen is crucial for identifying compounds with practical biological effects.

The broader utility of such scaffolds is highlighted by their inclusion in large chemical libraries, such as the ToxCast™ chemical library, which are used for large-scale phenotypic screening to classify the therapeutic and toxic mechanisms of a diverse range of chemicals. acs.org

Contribution to Understanding Fundamental Biological Processes

Chemical probes based on the 1-acetylpiperidine-4-carboxamide structure have made significant contributions to the fundamental understanding of complex biological processes, particularly in disease pathogenesis.

The identification of compounds that disrupt the ABL-RIN1 interaction provides a novel tool to study the regulation of ABL kinase activity. plos.org Unlike traditional kinase inhibitors that target the ATP-binding site, these molecules work by blocking the interaction with a positive regulator. plos.org This allows for a more nuanced investigation of the signaling network that leads to CML and helps to dissect the specific role of RIN1 in the pathogenesis of the disease.

The development of potent CCR5 antagonists, such as TAK-220, has been instrumental in clarifying the mechanism of HIV-1 entry. researchgate.netresearchgate.net These molecules act as probes to study the conformational changes in the viral envelope and the host cell co-receptor that are necessary for membrane fusion. By blocking this crucial step, they not only represent a therapeutic strategy but also serve as research tools to explore the intricacies of viral-host interactions. The discovery that replacing a different chemical group with a 1-acetylpiperidin-4-yl moiety could yield highly potent antagonists advanced the understanding of the structure-activity relationships for CCR5 binding. researchgate.net

Furthermore, the creation of selective chemical probes for epigenetic targets like BET bromodomains helps to unravel the complex processes of gene expression regulation. acs.org Probes derived from the 1-acetylpiperidine-4-carboxylic acid scaffold can be used to study the role of specific bromodomains in recruiting transcriptional machinery, offering insights into how dysregulation of these interactions contributes to cancer and inflammatory diseases. acs.org

Utility in the Development of In Vitro Assays and High-Throughput Screening Platforms

The 1-acetylpiperidine-4-carboxamide scaffold and its derivatives are integral to the development and execution of in vitro assays and high-throughput screening (HTS) platforms. These platforms are essential for modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds.

A prime example is the development of a time-resolved Förster resonance energy transfer (TR-FRET)-based assay designed specifically to identify compounds that disrupt the ABL-RIN1 interaction. plos.org This robust in vitro assay was used to screen two small molecule libraries totaling over 444,000 compounds. The screen identified numerous initial hits, which were then further validated. plos.org The N-acyl piperidine-4-carboxamide class of compounds was one of the key structural groups to emerge from this HTS campaign. plos.org

Following the initial HTS, a secondary, cell-based assay was developed to rapidly and reproducibly identify the most promising compounds. The K562 MAPK1/3 phosphorylation assay served as a reliable in vitro platform to confirm the biological activity of the hits from the primary screen. plos.org This tiered screening approach, moving from a target-based HTS assay to a phenotypic cell-based assay, highlights the utility of having well-characterized chemical scaffolds like 1-acetylpiperidine-4-carboxamide to validate and advance the findings from large-scale screening efforts. The compound itself serves as a tool compound for studying receptor-ligand interactions within these assay systems. evitachem.com

| HTS Assay Type | Target | Purpose | Compounds Identified | Reference |

| Time-Resolved FRET (TR-FRET) | ABL-RIN1 Interaction | Primary screen of >444,000 compounds to find disruptors. | 708 confirmed hits, including the N-acyl piperidine-4-carboxamide class. | plos.org |

| MAPK1/3 Phosphorylation Assay | RIN1-dependent BCR-ABL1 Signaling | Secondary screen to validate hits in a CML cell line. | Confirmed five lead compounds, including four acyl piperidine carboxamides. | plos.org |

Advanced Analytical Techniques for the Research and Characterization of 1 Acetylpiperidine 4 Carboxamide

Chromatographic Method Development for Purity Analysis and Isolation of 1-Acetylpiperidine-4-carboxamide Isomers

Chromatographic techniques are essential for both assessing the purity of 1-Acetylpiperidine-4-carboxamide and for isolating potential isomers or impurities. The development of robust methods is critical for ensuring that the material used in further studies is of a known and acceptable quality.

While 1-Acetylpiperidine-4-carboxamide itself is an achiral molecule, derivatives or related structures may possess stereocenters, necessitating chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times and allowing for their separation and quantification.

Should chiral derivatives of 1-Acetylpiperidine-4-carboxamide be synthesized, a method involving a CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be developed. The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, would be optimized to achieve baseline resolution.

Once an analytical method is established, it can be scaled up to preparative chromatography. Preparative HPLC uses larger columns and higher flow rates to isolate gram-level quantities of each isomer. This allows for the collection of pure fractions of each isomer for subsequent structural elucidation and biological testing.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for purity analysis. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For 1-Acetylpiperidine-4-carboxamide, a reverse-phase HPLC method would be employed to separate the target compound from starting materials, by-products, and other impurities.

The separated compounds are then introduced into the mass spectrometer. In its synthesis, 1-Acetylpiperidine-4-carboxamide has been analyzed using LC-MS, confirming the formation of the product by identifying its protonated molecular ion [M+H]⁺. chemicalbook.com This provides simultaneous confirmation of both the retention time and the correct molecular weight, adding a high degree of confidence to the purity assessment.

| Technique | Parameter | Observation for 1-Acetylpiperidine-4-carboxamide |

| LC-MS | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ | |

| m/z (mass-to-charge ratio) | 171 chemicalbook.com |

Mass Spectrometry for Structural Elucidation and Purity Assessment of 1-Acetylpiperidine-4-carboxamide

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 1-Acetylpiperidine-4-carboxamide and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For 1-Acetylpiperidine-4-carboxamide, with a molecular formula of C₈H₁₄N₂O₂, HRMS would be used to confirm this exact composition. The experimentally measured mass would be compared to the calculated theoretical mass, with a deviation of less than 5 parts per million (ppm) considered confirmatory evidence of the assigned formula.

| Parameter | **Value for 1-Acetylpiperidine-4-carboxamide (C₈H₁₄N₂O₂) ** |

| Nominal Mass | 170 |

| Monoisotopic Mass (Calculated) | 170.1055 |

| Expected [M+H]⁺ Ion | 171.1133 |

Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion. In the case of 1-Acetylpiperidine-4-carboxamide, the protonated molecule ([M+H]⁺, m/z 171) would be isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.

While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be derived from its structure. Key fragmentation pathways would likely include:

Loss of ketene (B1206846) (CH₂=C=O) from the acetyl group, a common fragmentation for N-acetyl compounds.

Loss of the carboxamide group (-CONH₂) as a radical or via rearrangement.

Cleavage of the piperidine (B6355638) ring , leading to a series of smaller fragment ions.

This fragmentation data is crucial for confirming the connectivity of the atoms within the molecule and for distinguishing it from structural isomers.

| Precursor Ion (m/z) | Proposed Key Fragment Ion (m/z) | Proposed Neutral Loss |

| 171.1 | 129.1 | CH₂CO (Ketene) |

| 171.1 | 127.1 | NH₂CO (Carboxamide moiety) |

| 171.1 | 114.1 | C₂H₅NO (Acetamide) |

| 171.1 | 84.1 | C₃H₅NO₂ (Acetyl carboxamide fragment) |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 1-Acetylpiperidine-4-carboxamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For 1-Acetylpiperidine-4-carboxamide, ¹H NMR spectroscopy confirms the presence of all protons and their respective environments. Published ¹H NMR data provides specific chemical shifts for the protons on the piperidine ring and the acetyl methyl group. chemicalbook.com The integration of the signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the two carbonyl carbons (one from the acetyl group and one from the carboxamide) and the carbons of the piperidine ring.

To make unambiguous assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals proton-proton coupling correlations, helping to trace the connectivity through the piperidine ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C chemical shifts.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine Ring Protons | 4.53 - 4.49 | Multiplet | 1H |

| Piperidine Ring Protons | 3.98 - 3.93 | Multiplet | 1H |

| Piperidine Ring Protons | 3.19 - 3.09 | Multiplet | 1H |

| Piperidine Ring Protons | 2.73 - 2.63 | Multiplet | 1H |

| Piperidine Ring Protons | 2.54 - 2.42 | Multiplet | 1H |

| Piperidine Ring Protons | 1.89 - 1.80 | Multiplet | 2H |

| Piperidine Ring Protons | 1.71 - 1.47 | Multiplet | 2H |

| Note: The ¹H NMR data is based on a 300 MHz spectrum in CDCl₃. Specific assignments of individual ring protons would require 2D NMR analysis. chemicalbook.com |

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-Acetylpiperidine-4-carboxamide. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments like COSY and HSQC reveal connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-Acetylpiperidine-4-carboxamide, distinct signals are expected for the protons of the acetyl group, the piperidine ring, and the amide group. Protons on carbons adjacent to electronegative atoms like nitrogen and oxygen are deshielded and appear at a lower field (higher ppm). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the acetyl and amide groups, as well as the distinct carbons of the piperidine ring. Carbonyl carbons typically resonate significantly downfield (170-175 ppm) due to the strong deshielding effect of the double-bonded oxygen.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map the spin-spin coupling network within the piperidine ring, confirming the connectivity of the CH and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for definitively assigning the ¹³C signals based on their known proton attachments.

Expected NMR Data for 1-Acetylpiperidine-4-carboxamide

The following table is based on established principles of NMR spectroscopy for amide compounds. libretexts.org Exact chemical shifts can vary based on solvent and experimental conditions.

| Assignment | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) | Key COSY Correlations | Key HSQC Correlations |

| Acetyl CH₃ | ~2.1 | ~22 | N/A | Correlates with acetyl CH₃ carbon |

| Piperidine H2, H6 (axial/equatorial) | 3.0 - 4.5 | ~40-45 | H2↔H3, H6↔H5 | Correlate with C2, C6 |

| Piperidine H3, H5 (axial/equatorial) | 1.5 - 2.0 | ~28-32 | H3↔H2, H3↔H4, H5↔H6, H5↔H4 | Correlate with C3, C5 |

| Piperidine H4 | 2.2 - 2.8 | ~40-45 | H4↔H3, H4↔H5 | Correlates with C4 |

| Amide NH₂ | 6.5 - 8.0 (broad) | N/A | N/A | N/A |

| Acetyl C=O | N/A | ~170 | N/A | N/A |

| Amide C=O | N/A | ~175 | N/A | N/A |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are employed to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 1-Acetylpiperidine-4-carboxamide, key absorptions would confirm the presence of the amide and acetyl groups. The N-H bonds of the primary amide show stretching vibrations in the region of 3170-3500 cm⁻¹, often as two distinct bands. libretexts.org The carbonyl (C=O) stretching vibrations are also prominent. The amide carbonyl typically appears around 1665 cm⁻¹ (Amide I band), while the tertiary amide of the acetyl group would also have a strong absorption in the carbonyl region. libretexts.org The N-H bending (Amide II band) for a primary amide is expected around 1620 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for 1-Acetylpiperidine-4-carboxamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amide | N-H Stretch | 3170 - 3500 (two bands) |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 |

| Acetyl Carbonyl | C=O Stretch | 1630 - 1660 |

| Amide Carbonyl | C=O Stretch (Amide I) | 1665 ± 30 |

| Primary Amide | N-H Bend (Amide II) | 1620 ± 30 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings. Since 1-Acetylpiperidine-4-carboxamide is an aliphatic compound lacking extensive conjugation, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Therefore, this technique is less informative for the structural characterization of this specific molecule.

X-ray Crystallography and Solid-State Characterization of 1-Acetylpiperidine-4-carboxamide and its Cocrystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For 1-Acetylpiperidine-4-carboxamide, single-crystal X-ray diffraction would reveal the exact conformation of the piperidine ring (e.g., chair conformation) and the spatial orientation of the acetyl and carboxamide substituents. nih.gov It would also elucidate how individual molecules pack together in the crystal lattice, stabilized by intermolecular forces. nih.gov

Cocrystals: Pharmaceutical cocrystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a coformer are present in a specific stoichiometric ratio within the same crystal lattice. tbzmed.ac.irmdpi.com These are held together by non-covalent interactions, primarily hydrogen bonding. nih.gov The formation of cocrystals can significantly alter the physicochemical properties of a drug, such as solubility, stability, and dissolution rate, without changing its chemical structure. tbzmed.ac.irnih.gov

Solid-State Characterization: Should 1-Acetylpiperidine-4-carboxamide be formulated into cocrystals, a variety of techniques would be used for their characterization:

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is unique to a specific crystal form. The formation of a new cocrystal phase is confirmed by a PXRD pattern that is distinct from the patterns of the individual starting components. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It is used to determine the melting point of a compound. A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the API and the coformer. mdpi.com

Infrared (IR) Spectroscopy: Changes in hydrogen bonding upon cocrystal formation can often be observed as shifts in the vibrational frequencies of the involved functional groups (e.g., C=O and N-H stretches) in the IR spectrum. ugr.es

Computational Chemistry and in Silico Modeling of 1 Acetylpiperidine 4 Carboxamide

Quantum Chemical Calculations for Electronic Properties and Reactivity of 1-Acetylpiperidine-4-carboxamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules like 1-acetylpiperidine-4-carboxamide and its immediate precursors, such as 1-acetyl-4-piperidinecarboxylic acid. researchgate.net Theoretical studies on 1-acetyl-4-piperidinecarboxylic acid have been performed using DFT methods to obtain its optimized molecular structure. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. These calculations can be performed for the molecule in both gaseous and solvent phases (e.g., methanol, ethanol, acetone) to understand environmental effects on its electronic properties. researchgate.net

Table 1: Global Reactivity Parameters (Illustrative)

| Parameter | Description | Significance |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | Indicates susceptibility to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. | Indicates susceptibility to reduction. |

| Electronegativity (χ) | The power of an atom to attract electrons. | Describes the ability to attract bonding electrons. |

| Chemical Hardness (η) | Resistance to change in electron configuration. | Measures molecular stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the capacity to receive electrons. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

This table illustrates typical global reactivity parameters calculated via quantum chemistry to assess molecular reactivity and stability.

Additionally, Molecular Electrostatic Potential (MEP) studies are conducted to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Fukui functions can also be calculated to pinpoint specific reactive sites within the molecule. researchgate.net Such theoretical inquiries are fundamental for understanding the molecule's intrinsic properties and predicting its behavior in chemical reactions.

Molecular Docking and Virtual Screening for Ligand Discovery based on 1-Acetylpiperidine-4-carboxamide Scaffolds

The 1-acetylpiperidine-4-carboxamide scaffold is a prominent feature in many biologically active compounds, making it a valuable starting point for ligand discovery through molecular docking and virtual screening. researchgate.netnih.gov These computational techniques simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict binding modes and affinities. nih.gov This process is essential for identifying new drug candidates and optimizing lead compounds. nih.gov

Derivatives of 1-acetylpiperidine-4-carboxamide have been successfully investigated as inhibitors for a wide range of biological targets.

CCR5 Antagonists: The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group led to the discovery of a novel series of potent C-C chemokine receptor type 5 (CCR5) antagonists, which are important for anti-HIV-1 therapy. researchgate.net Molecular docking simulations revealed that these compounds could bind to the receptor via multiple hydrogen bonds, with calculated binding energies ranging from -8.6 to -9.7 kcal/mol. researchgate.net Further optimization led to compounds like 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220), which demonstrated high CCR5 binding affinity (IC₅₀ = 3.5 nM). researchgate.net